An In-depth Technical Guide to 1,4,5-Trimethylpyrazole: Structure, Properties, and Applications
An In-depth Technical Guide to 1,4,5-Trimethylpyrazole: Structure, Properties, and Applications
Introduction
The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant applications in medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique electronic and structural properties make it a privileged scaffold in drug discovery.[4] This guide provides a comprehensive technical overview of a specific, yet important, member of this family: 1,4,5-trimethylpyrazole. We will delve into its chemical structure, physicochemical properties, synthetic methodologies, reactivity, and potential applications, offering a valuable resource for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
1,4,5-Trimethylpyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and three methyl group substituents at positions 1, 4, and 5.
Molecular Structure:
Caption: Chemical structure of 1,4,5-trimethyl-1H-pyrazole.
Nomenclature and Identifiers:
| Identifier | Value |
| IUPAC Name | 1,4,5-trimethyl-1H-pyrazole |
| Molecular Formula | C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol |
| Canonical SMILES | CN1C(=C(C)C)N=C1C |
| InChI Key | InChIKey=HNOQAFMOBRWDKQ-UHFFFAOYSA-N |
It is important to distinguish 1,4,5-trimethylpyrazole from its isomers, such as 1,3,5-trimethylpyrazole (CAS No. 1072-91-9) and 3,4,5-trimethylpyrazole (CAS No. 5519-42-6), as their properties and reactivity can differ significantly.[5][6][7] While a dedicated CAS registry number for 1,4,5-trimethyl-1H-pyrazole is not prominently available in major public databases, its existence is confirmed through the documentation of its derivatives, such as 1,4,5-trimethyl-1H-pyrazole-3-carboxylic acid.
Physicochemical Properties
The physicochemical properties of 1,4,5-trimethylpyrazole are crucial for its handling, formulation, and application. The following table summarizes its key properties, with some values predicted based on its structure and data from related compounds due to the limited availability of experimental data for this specific isomer.
| Property | Value | Source/Basis |
| Melting Point | Not available (predicted to be a low-melting solid or liquid at room temperature) | Analogy with isomers |
| Boiling Point | Not available (predicted to be in the range of 170-190 °C) | Analogy with isomers[1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, DMSO). Limited solubility in water. | General properties of pyrazoles |
| Appearance | Colorless to light yellow liquid or low-melting solid. | General properties of pyrazoles |
Synthesis of 1,4,5-Trimethylpyrazole
The most direct and logical synthetic route to 1,4,5-trimethylpyrazole is a variation of the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[8][9] For the synthesis of 1,4,5-trimethylpyrazole, the appropriate starting materials are 3-methyl-2,4-pentanedione and methylhydrazine.
Reaction Scheme:
Caption: Synthesis of 1,4,5-trimethylpyrazole via Knorr condensation.
Experimental Protocol:
Materials:
-
3-Methyl-2,4-pentanedione
-
Methylhydrazine (or its sulfate salt)
-
Ethanol (or acetic acid as solvent)
-
Sodium hydroxide (if using methylhydrazine sulfate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add methylhydrazine (1 equivalent) dropwise at room temperature. If using methylhydrazine sulfate, it should be neutralized with a stoichiometric amount of sodium hydroxide in water prior to addition, or the reaction can be carried out in an acidic medium like acetic acid.
-
Reaction: The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The residue is taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine to remove any inorganic impurities.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,4,5-trimethylpyrazole.
Causality in Experimental Choices:
-
Solvent: Ethanol or acetic acid are commonly used as they are good solvents for both reactants and facilitate the reaction. Acetic acid can also act as a catalyst.
-
Temperature: Refluxing provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
-
Purification: The choice between distillation and chromatography depends on the physical state and purity of the crude product. Vacuum distillation is suitable for liquids with relatively high boiling points to prevent decomposition.
Chemical Reactivity
The reactivity of the pyrazole ring is influenced by the two nitrogen atoms and the substituents. The pyrazole ring is considered electron-rich and undergoes electrophilic substitution reactions.[10][11]
Electrophilic Aromatic Substitution:
For most pyrazoles, electrophilic substitution occurs preferentially at the C4 position, which is the most electron-rich carbon atom.[12][13] In 1,4,5-trimethylpyrazole, the C4 position is already substituted with a methyl group. Therefore, electrophilic attack would be directed to the less sterically hindered and electronically favorable remaining position, which is the C3 position. However, the presence of three methyl groups (electron-donating) on the ring increases the overall electron density and reactivity towards electrophiles.
Common electrophilic substitution reactions include:
-
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely yield 1,4,5-trimethyl-3-nitropyrazole.
-
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent would lead to the corresponding 3-halopyrazole.
-
Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group, likely at the C3 position.
-
Friedel-Crafts Acylation/Alkylation: These reactions might be challenging due to the basicity of the pyrazole nitrogens, which can coordinate with the Lewis acid catalyst, deactivating the ring.
Reactivity of Methyl Groups:
The methyl groups attached to the pyrazole ring can also undergo reactions, such as free-radical halogenation, under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator).
Spectroscopic Data (Predicted)
Due to the limited availability of published experimental spectra for 1,4,5-trimethylpyrazole, the following are predicted characteristic spectroscopic data based on the analysis of its isomers and related pyrazole derivatives.[14][15][16][17][18]
¹H NMR (in CDCl₃):
-
δ ~ 3.6-3.8 ppm (s, 3H): N-methyl group (N1-CH₃).
-
δ ~ 2.1-2.3 ppm (s, 3H): C5-methyl group (C5-CH₃).
-
δ ~ 1.9-2.1 ppm (s, 3H): C4-methyl group (C4-CH₃).
-
δ ~ 7.2-7.4 ppm (s, 1H): C3-proton (C3-H).
¹³C NMR (in CDCl₃):
-
δ ~ 145-150 ppm: C5.
-
δ ~ 135-140 ppm: C3.
-
δ ~ 110-115 ppm: C4.
-
δ ~ 35-40 ppm: N-methyl carbon (N1-CH₃).
-
δ ~ 10-15 ppm: C4 and C5-methyl carbons.
Infrared (IR) Spectroscopy:
-
~2900-3000 cm⁻¹: C-H stretching of methyl groups.
-
~1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole ring.[19]
-
~1300-1450 cm⁻¹: C-H bending of methyl groups.
Mass Spectrometry (MS):
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 110. Common fragmentation patterns for pyrazoles involve the loss of HCN, N₂, and methyl radicals.[20][21]
Applications in Research and Drug Development
While specific applications of 1,4,5-trimethylpyrazole are not extensively documented, the broader class of pyrazole derivatives has a wide range of biological activities and applications, suggesting potential avenues for this compound.[4][22][23]
Potential Applications:
-
Medicinal Chemistry: Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2] 1,4,5-Trimethylpyrazole can serve as a valuable building block for the synthesis of more complex, biologically active molecules. The specific substitution pattern may offer advantages in terms of target binding, selectivity, and pharmacokinetic properties.
-
Agrochemicals: The pyrazole scaffold is present in several commercial herbicides and fungicides.[3] Further derivatization of 1,4,5-trimethylpyrazole could lead to new agrochemical agents.
-
Materials Science: Pyrazole-containing compounds are used as ligands in coordination chemistry and can be incorporated into polymers to create materials with specific thermal or optical properties.[3]
Safety and Handling
Detailed toxicological data for 1,4,5-trimethylpyrazole is not available. However, based on the safety data for other trimethylpyrazole isomers and related heterocyclic compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact, wash with soap and water. If swallowed, seek immediate medical attention.
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